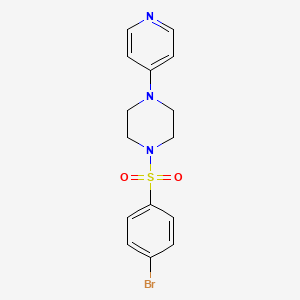
1-(4-Pyridyl)-4-(4-bromophenylsulphonyl)piperazine
説明
1-(4-Pyridyl)-4-(4-bromophenylsulphonyl)piperazine, also known as P4BPP, is a chemical compound that has generated interest in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 1-(4-Pyridyl)-4-(4-bromophenylsulphonyl)piperazine is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the nervous system. This compound has been shown to bind to the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals. By blocking Nav1.7, this compound may have analgesic effects. This compound has also been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. By modulating the activity of the NMDA receptor, this compound may have cognitive-enhancing effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to modulate the activity of ion channels and receptors in the nervous system, suggesting that it may have therapeutic potential for neurological disorders. In animal studies, this compound has been shown to have analgesic and cognitive-enhancing effects.
実験室実験の利点と制限
One advantage of using 1-(4-Pyridyl)-4-(4-bromophenylsulphonyl)piperazine in lab experiments is its ability to modulate the activity of ion channels and receptors in the nervous system, making it a useful tool for studying the function of these proteins. Another advantage is its potential therapeutic applications in various fields such as neuroscience and cancer research. However, one limitation of using this compound is its relatively low potency compared to other compounds that target the same proteins. Another limitation is the lack of information on its long-term safety and efficacy.
将来の方向性
There are several future directions for research on 1-(4-Pyridyl)-4-(4-bromophenylsulphonyl)piperazine. One direction is the development of more potent analogs that can be used as therapeutic agents for neurological disorders and cancer. Another direction is the investigation of the long-term safety and efficacy of this compound and its analogs. Additionally, this compound could be used as a tool for investigating the role of ion channels and receptors in various physiological processes. Finally, this compound could be used as a scaffold for the design and synthesis of novel compounds with improved pharmacological properties.
科学的研究の応用
1-(4-Pyridyl)-4-(4-bromophenylsulphonyl)piperazine has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of ion channels and receptors, suggesting that it may have therapeutic potential for neurological disorders such as epilepsy and neuropathic pain. In cancer research, this compound has been investigated for its ability to inhibit the growth and proliferation of cancer cells, particularly those that are resistant to chemotherapy. In drug discovery, this compound has been used as a scaffold for the design and synthesis of novel compounds with improved pharmacological properties.
特性
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-pyridin-4-ylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2S/c16-13-1-3-15(4-2-13)22(20,21)19-11-9-18(10-12-19)14-5-7-17-8-6-14/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFOKNIWQVPVHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


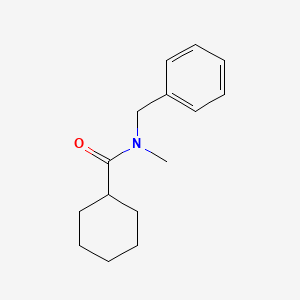
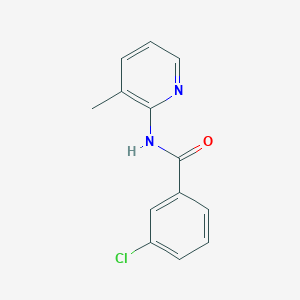
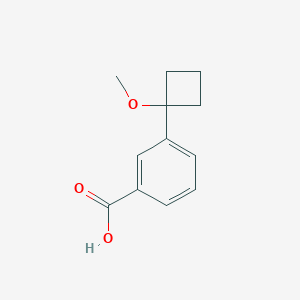

![4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7580544.png)
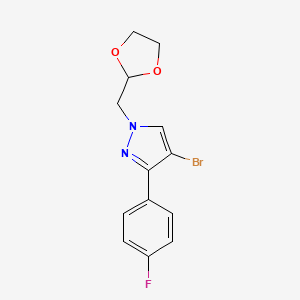
![2-chloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B7580557.png)


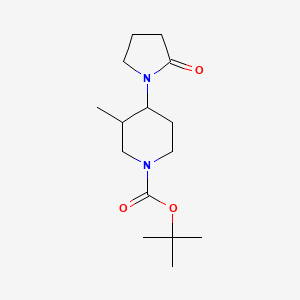

![1-(4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B7580600.png)
![4-(4-methylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7580604.png)